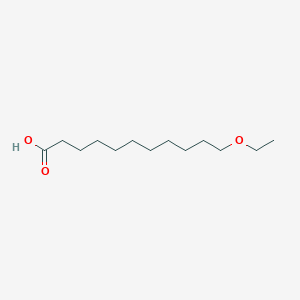

11-Ethoxyundecanoic acid

説明

11-Ethoxyundecanoic acid is a fatty acid derivative characterized by an ethoxy (-OCH₂CH₃) group at the 11th carbon position of an undecanoic acid backbone. Its structure (C₁₁H₂₂O₃) combines hydrophobic alkyl chain properties with polar ethoxy functionality, enhancing solubility in organic solvents and influencing reactivity. This compound is notably utilized in the biosynthesis of polyhydroxyalkanoates (PHAs), biodegradable polymers produced by Pseudomonas oleovorans. PHAs derived from 11-ethoxyundecanoic acid exhibit enhanced hydrophilicity due to the ethoxy side chains, making them suitable for biomedical and packaging applications .

特性

CAS番号 |

3592-96-9 |

|---|---|

分子式 |

C13H26O3 |

分子量 |

230.34 g/mol |

IUPAC名 |

11-ethoxyundecanoic acid |

InChI |

InChI=1S/C13H26O3/c1-2-16-12-10-8-6-4-3-5-7-9-11-13(14)15/h2-12H2,1H3,(H,14,15) |

InChIキー |

RHTZJZZCRZAWHA-UHFFFAOYSA-N |

正規SMILES |

CCOCCCCCCCCCCC(=O)O |

製品の起源 |

United States |

類似化合物との比較

Structural and Functional Group Comparisons

The table below highlights key structural analogs of 11-ethoxyundecanoic acid, emphasizing functional group differences and their implications:

Physical and Chemical Properties

Q & A

Q. What are the established synthetic routes for 11-Ethoxyundecanoic acid, and how can reaction efficiency be optimized?

- Methodological Answer : Synthesis typically involves introducing the ethoxy group at the 11th position of undecanoic acid. A common approach is nucleophilic substitution using ethyl bromide or ethyl iodide in the presence of a base (e.g., KOH) under anhydrous conditions. Purification often requires column chromatography with silica gel and a hexane/ethyl acetate gradient (80:20 to 60:40). Reaction efficiency can be improved by optimizing temperature (60–80°C) and solvent polarity (e.g., DMF or THF) to enhance nucleophilicity .

Q. Which analytical techniques are most reliable for characterizing 11-Ethoxyundecanoic acid?

- Methodological Answer :

- NMR Spectroscopy : H NMR (δ 1.2–1.4 ppm for ethoxy methyl protons; δ 4.1–4.3 ppm for methylene adjacent to oxygen) and C NMR (δ 14–17 ppm for ethoxy carbon).

- FTIR : Strong absorption at ~1720 cm (C=O stretch) and 1100–1250 cm (C-O-C ether stretch).

- Mass Spectrometry : ESI-MS in negative ion mode typically shows [M-H] at m/z 229.3.

Retention time in reverse-phase HPLC (C18 column, acetonitrile/water 70:30) is ~8.2 minutes .

Q. What are the critical safety protocols for handling 11-Ethoxyundecanoic acid in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves (tested for >8-hour permeability resistance) and safety goggles.

- Ventilation : Work in a fume hood to avoid inhalation of vapors.

- Storage : Store at 2–8°C in airtight glass containers to prevent hydrolysis. Avoid contact with strong oxidizers (e.g., HNO) .

Q. How can solubility challenges impact analytical quantification of 11-Ethoxyundecanoic acid?

- Methodological Answer : Limited solubility in aqueous buffers (e.g., PBS) necessitates the use of co-solvents like DMSO (up to 5% v/v). For LC-MS, mobile phase additives (0.1% formic acid) improve ionization efficiency. Column selection (e.g., HILIC for polar metabolites) and gradient elution are critical for resolving degradation products .

Advanced Research Questions

Q. How can computational modeling predict the interaction of 11-Ethoxyundecanoic acid with lipid bilayers?

- Methodological Answer : Molecular dynamics simulations (GROMACS or NAMD) can model the compound’s insertion into lipid bilayers. Parameterize the molecule using the CHARMM36 force field. Key metrics include:

Q. How to resolve contradictory MIC values in antifungal studies involving 11-Ethoxyundecanoic acid?

- Methodological Answer : Discrepancies in MIC (e.g., 8 µg/mL vs. 32 µg/mL) may arise from:

- Assay Conditions : Adjust pH to 6.5–7.0 to mimic physiological environments.

- Cell Membrane Composition : Use standardized fungal strains (e.g., Candida albicans ATCC 10231).

- Synergistic Effects : Test combinations with azoles (e.g., fluconazole) using checkerboard assays.

Validate results with time-kill curves and SEM imaging of membrane disruption .

Q. What methodologies assess the ecotoxicity of 11-Ethoxyundecanoic acid in aquatic ecosystems?

- Methodological Answer :

- Biodegradation : Follow OECD 301F to measure 28-day degradation in activated sludge.

- Acute Toxicity : Use Daphnia magna (48-hour EC) and Danio rerio (96-hour LC) assays.

- Bioaccumulation : Estimate BCF (Bioconcentration Factor) via octanol-water partitioning (Log Kow ~3.2).

Mitigation strategies include photocatalytic degradation using TiO nanoparticles .

Q. How does thermal stability affect industrial-scale applications of 11-Ethoxyundecanoic acid?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Decomposition onset at ~220°C, with major mass loss at 300°C.

- DSC : Endothermic peak at 85°C (melting point).

Degradation products (e.g., undecanoic acid, ethylene oxide) are identified via GC-MS. For high-temperature processes (e.g., polymer synthesis), stabilize with antioxidants (0.1% BHT) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。